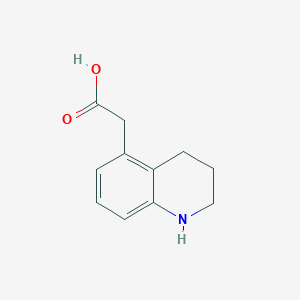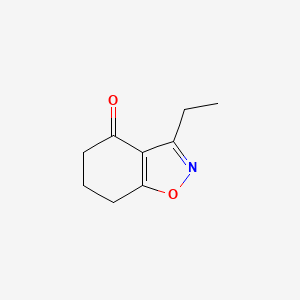
3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one: is a heterocyclic organic compound that features a benzoxazole ring system Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of an ortho-aminophenol with an ethyl-substituted carbonyl compound can lead to the formation of the benzoxazole ring. The reaction typically requires acidic or basic catalysts and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as microwave-assisted synthesis or flow chemistry may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable target for drug discovery.
Medicine: The medicinal chemistry community explores this compound for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydro-1,2-benzoxazol-4-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
3-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one: The presence of a methyl group instead of an ethyl group can alter the compound’s biological activity and chemical behavior.
3-Phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions.
Uniqueness: 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive molecule and make it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
3-ethyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C9H11NO2/c1-2-6-9-7(11)4-3-5-8(9)12-10-6/h2-5H2,1H3 |
InChI-Schlüssel |
FRISOZOAKBNWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC2=C1C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




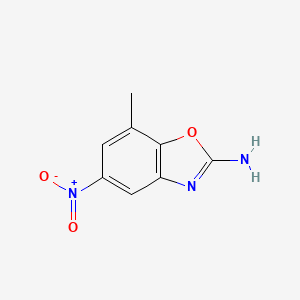



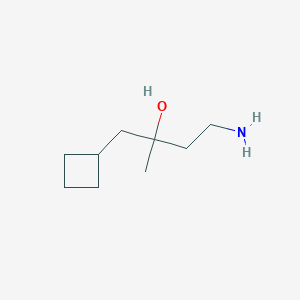
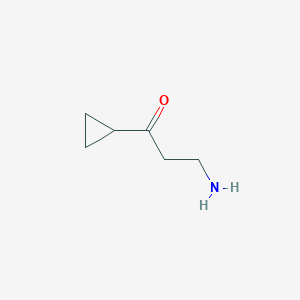


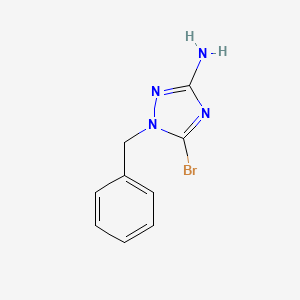

![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
